molecular formula C18H24N4O2S B6134180 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide

5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide

Cat. No. B6134180
M. Wt: 360.5 g/mol
InChI Key: PRNSYYDUQRPVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound, also known as E-4031, is a potassium channel blocker that has been shown to have a variety of effects on the body. In

Scientific Research Applications

5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in studying the role of potassium channels in the heart. By blocking potassium channels, 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide can cause changes in the electrical activity of the heart, which can be studied to better understand the mechanisms of arrhythmias and other cardiac conditions.
5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cells, suggesting that it may have therapeutic potential in the treatment of cancer.

Mechanism of Action

5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide works by blocking the HERG potassium channel, which is responsible for regulating the electrical activity of the heart. By blocking this channel, 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide can cause changes in the electrical activity of the heart, which can lead to arrhythmias and other cardiac conditions. 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide has also been shown to inhibit the growth of certain cancer cells by interfering with their potassium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide depend on the specific application and dosage used. In studies of its effects on the heart, 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide has been shown to prolong the QT interval, which can lead to arrhythmias. In studies of its effects on cancer cells, 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide has been shown to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide in lab experiments is that it is a well-studied compound with known effects on the body. This can make it easier to design experiments and interpret results. However, there are also limitations to using 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several areas of future research that could be explored with 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration method for 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide in cancer patients.
Another area of future research is the development of new potassium channel blockers that are more selective and have fewer side effects than 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide. By developing new compounds with improved properties, researchers may be able to gain new insights into the role of potassium channels in the body and develop new treatments for a variety of conditions.
Conclusion:
In conclusion, 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide is a potassium channel blocker that has been studied for its potential use in a variety of scientific research applications. Its synthesis method is complex, and it has been shown to have a variety of biochemical and physiological effects on the body. While there are advantages and limitations to using 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide in lab experiments, it remains an important tool for studying the role of potassium channels in the body and developing new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-methylbenzenesulfonyl chloride with pyridazine-3-carboxylic acid, followed by the reaction of the resulting compound with 2-ethylpiperidine. Additional steps are required to purify the final product and ensure its stability. The synthesis of 5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

5-[6-(2-ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-15-6-4-5-11-22(15)18-10-9-16(20-21-18)14-8-7-13(2)17(12-14)25(19,23)24/h7-10,12,15H,3-6,11H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNSYYDUQRPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[6-(2-Ethylpiperidin-1-yl)pyridazin-3-yl]-2-methylbenzenesulfonamide

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